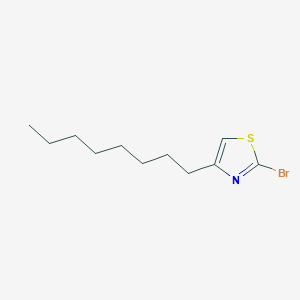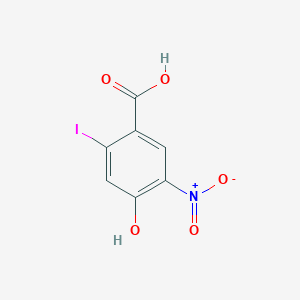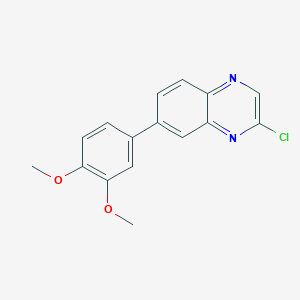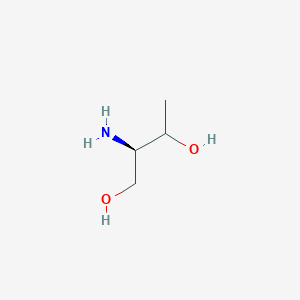
(2R)-2-Aminobutane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Aminobutane-1,3-diol is an organic compound with the molecular formula C4H11NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Aminobutane-1,3-diol typically involves the reduction of 2-nitrobutane-1,3-diol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 25-30°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2-nitrobutane-1,3-diol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Aminobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(2R)-2-Aminobutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which (2R)-2-Aminobutane-1,3-diol exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways involved can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Aminobutane-1,3-diol: The enantiomer of (2R)-2-Aminobutane-1,3-diol, which has different stereochemistry.
2-Aminobutane-1,4-diol: A structural isomer with a different arrangement of atoms.
2-Aminopentane-1,3-diol: A homolog with an additional carbon atom in the chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and other similar compounds. This makes it particularly valuable in the synthesis of chiral drugs and in studies of stereochemistry.
Propriétés
Formule moléculaire |
C4H11NO2 |
|---|---|
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
(2R)-2-aminobutane-1,3-diol |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3?,4-/m1/s1 |
Clé InChI |
MUVQIIBPDFTEKM-SRBOSORUSA-N |
SMILES isomérique |
CC([C@@H](CO)N)O |
SMILES canonique |
CC(C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


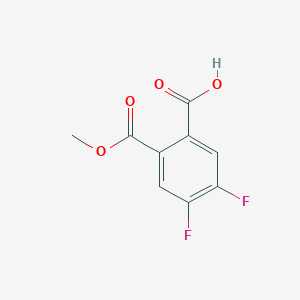
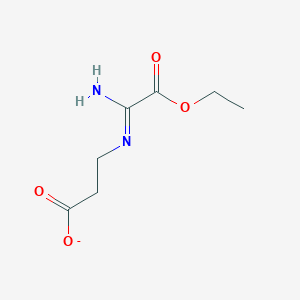
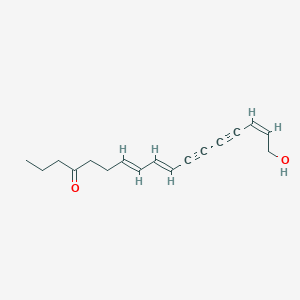

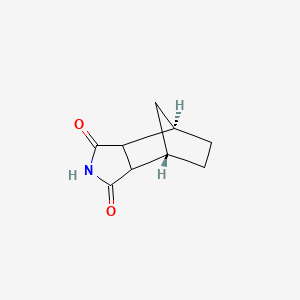
![2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole](/img/structure/B12833886.png)
![tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12833893.png)

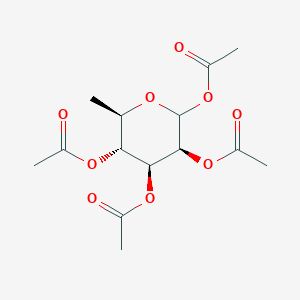

![2-Ethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12833927.png)
